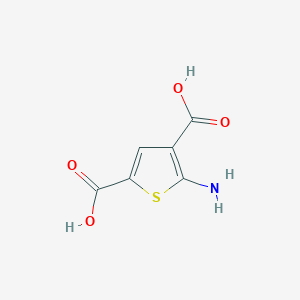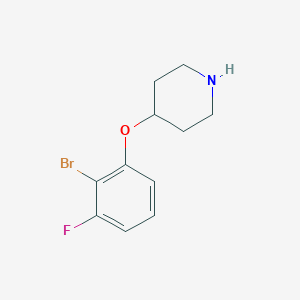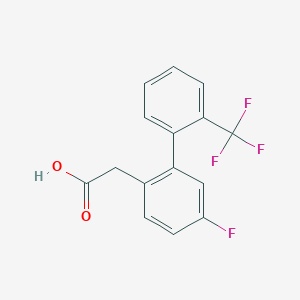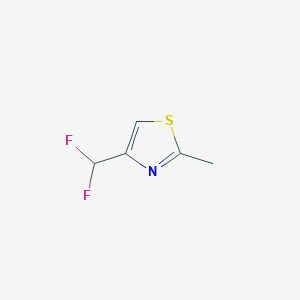
4-(Difluoromethyl)-2-methyl-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-methyl-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a difluoromethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-thiazole typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of fluoroform (CHF3) as a reagent in difluoromethylation reactions has been explored for its potential to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-methyl-thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its use in designing antifungal and antibacterial agents due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-methyl-thiazole involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. Molecular docking studies have shown that the difluoromethyl group enhances the compound’s binding affinity to its target proteins, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another difluoromethylated heterocycle with applications in medicinal chemistry.
Difluoromethylthioethers: Compounds containing the SCF2H group, known for their lipophilic properties and use in pharmaceuticals.
Uniqueness: 4-(Difluoromethyl)-2-methyl-thiazole stands out due to its unique combination of a thiazole ring with a difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Propriétés
Formule moléculaire |
C5H5F2NS |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5F2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3 |
Clé InChI |
OMBKDUUBXSEKKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)
![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
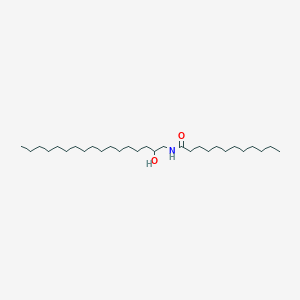
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)
![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
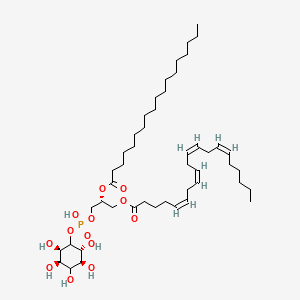
![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)
